molecular formula C18H20BrN3O2S B423359 2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Katalognummer: B423359
Molekulargewicht: 422.3g/mol
InChI-Schlüssel: LUMAJUALRGQVLJ-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C18H20BrN3O2S

Molekulargewicht

422.3g/mol

IUPAC-Name

[(E)-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C18H20BrN3O2S/c1-3-23-16-9-13(10-21-22-18(20)25)8-15(19)17(16)24-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H3,20,22,25)/b21-10+

InChI-Schlüssel

LUMAJUALRGQVLJ-UFFVCSGVSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=CC=C2C

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC2=CC=CC=C2C

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=CC=C2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach includes the following steps:

    Bromination: Introduction of a bromine atom to the benzaldehyde ring.

    Ethoxylation: Addition of an ethoxy group to the benzaldehyde.

    Formation of Thiosemicarbazone: Reaction of the aldehyde with thiosemicarbazide to form the thiosemicarbazone derivative.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiosemicarbazone moiety to other functional groups.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Wirkmechanismus

The mechanism of action of 2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with nucleic acids and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the thiosemicarbazone moiety.

    4-[(2-Methylbenzyl)oxy]benzaldehyde: Similar structure but lacks the bromine and ethoxy groups.

Uniqueness

2-((E)-1-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the thiosemicarbazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.